1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
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Overview
Description
1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is a complex organic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of a chlorophenyl group, two methyl groups, and a hydroxyl group attached to a bipyrazole core
Mechanism of Action
Target of Action
The compound “1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol” is a pyrazole derivative. Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if the compound targets a key enzyme in a metabolic pathway, it could disrupt the normal flow of the pathway, leading to changes in the levels of various metabolites .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, lipophilicity, and molecular size .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the level of a specific metabolite, which could in turn affect various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Indole Derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
Uniqueness
1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O/c1-12-11-18(25(23-12)16-7-3-14(21)4-8-16)19-13(2)24-26(20(19)27)17-9-5-15(22)6-10-17/h3-11,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJBHCHZOXMQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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